

Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Comparison with Literature Values

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)acrylate

Cat. No.: B371518

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For researchers, scientists, and drug development professionals, accurate characterization of synthesized compounds is paramount. This guide provides a detailed comparison of experimental spectroscopic data for **methyl 3-(4-bromophenyl)acrylate** with established literature values, ensuring confidence in compound identity and purity.

This guide presents a summary of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for **methyl 3-(4-bromophenyl)acrylate**, alongside detailed experimental protocols for its synthesis and spectroscopic analysis. The data is presented in a clear, tabular format to facilitate easy comparison.

Data Presentation: Spectroscopic Data Comparison

The following tables summarize the experimental and literature values for the ^1H NMR, ^{13}C NMR, and IR spectra of **methyl 3-(4-bromophenyl)acrylate**.

Table 1: ^1H NMR Data (CDCl_3) for **Methyl 3-(4-bromophenyl)acrylate**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Literature ^1H NMR (δ) ppm
7.64	d	1H, Ar-CH=	7.638 (d, 1H)
7.53	d	2H, Ar-H	7.530 (d, 2H)
7.39	d	2H, Ar-H	7.388 (d, 2H)
6.44	d	1H, =CH-CO	6.442 (d, 1H)
3.80	s	3H, -OCH ₃	3.803 (s, 3H)

Table 2: ^{13}C NMR Data (CDCl₃) for **Methyl 3-(4-bromophenyl)acrylate**

Chemical Shift (δ) ppm	Assignment	Literature ^{13}C NMR (δ) ppm
167.6	C=O	167.63
144.0	Ar-CH=	143.95
133.8	Ar-C	133.75
132.6	Ar-CH	132.61
129.9	Ar-CH	129.91
125.0	Ar-C-Br	125.02
119.0	=CH-CO	118.95
52.3	-OCH ₃	52.28

Table 3: Infrared (IR) Spectroscopy Data for **Methyl 3-(4-bromophenyl)acrylate**

Experimental IR (cm ⁻¹)	Assignment	Literature IR (cm ⁻¹) (Characteristic Values for Functional Groups)
~3050	Aromatic C-H stretch	3100-3000
~2950	Aliphatic C-H stretch	3000-2850
~1720	C=O stretch (ester)	1750-1735
~1640	C=C stretch (alkene)	1680-1620
~1590, 1485	C=C stretch (aromatic)	1600-1450
~1280, 1170	C-O stretch (ester)	1300-1000
~1070	C-Br stretch	1070-1030

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **methyl 3-(4-bromophenyl)acrylate** are provided below.

Synthesis of Methyl 3-(4-bromophenyl)acrylate via Wittig Reaction

A common and effective method for the synthesis of **methyl 3-(4-bromophenyl)acrylate** is the Wittig reaction.

Materials:

- 4-Bromobenzaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- To a solution of 4-bromobenzaldehyde (1.0 eq) in dry dichloromethane, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **methyl 3-(4-bromophenyl)acrylate** as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

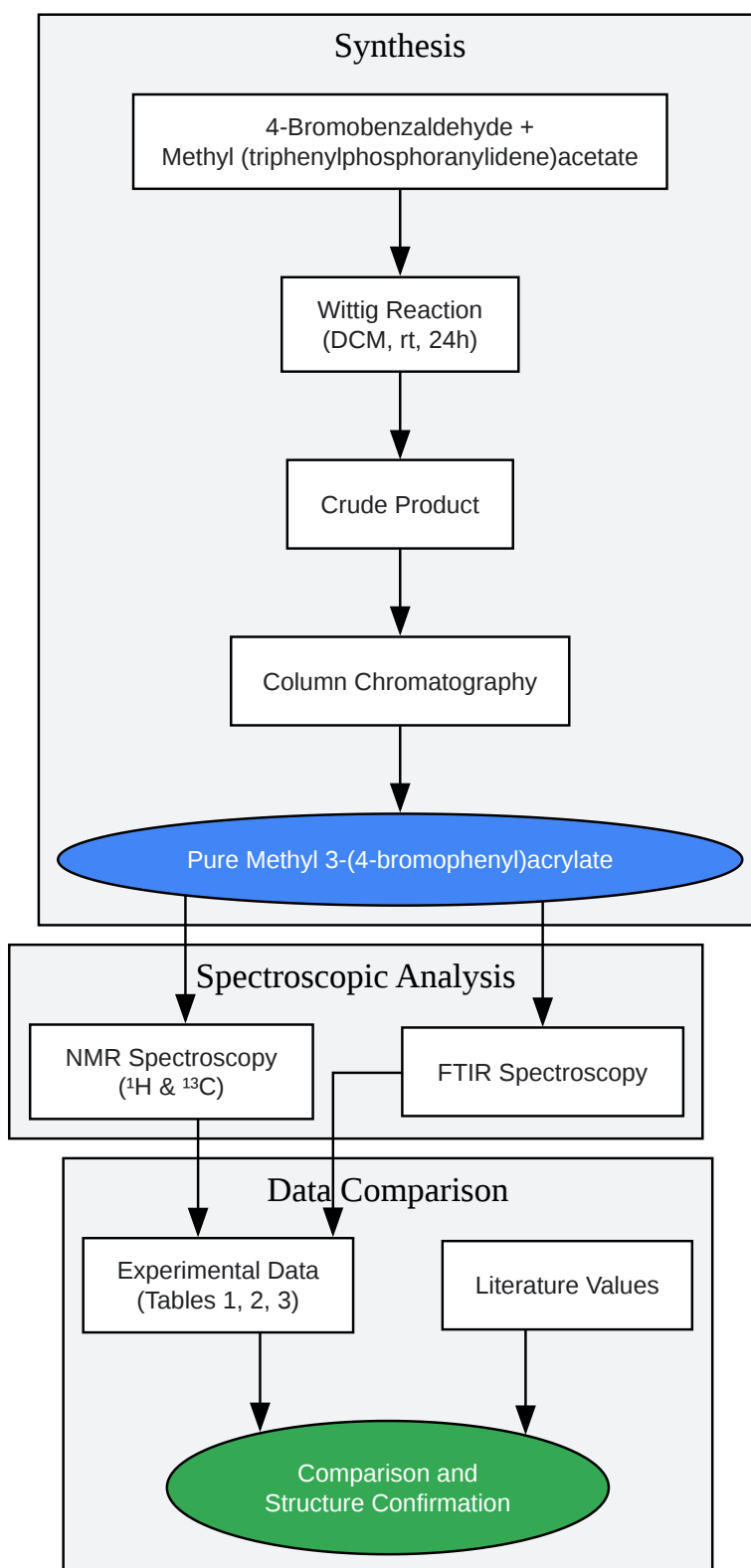
- Sample Preparation: Approximately 10-20 mg of the purified **methyl 3-(4-bromophenyl)acrylate** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid **methyl 3-(4-bromophenyl)acrylate** was placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis and data comparison.



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Caption: Workflow for synthesis, spectroscopic analysis, and data comparison.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com